BenchChemオンラインストアへようこそ!

dimethyl 5-(4-fluorophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate

Procurement Quality Control Screening Library

Dimethyl 5-(4-fluorophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate (CAS 339112-94-6) is a synthetic, fused heterocyclic small molecule (MF: C₁₆H₁₄FNO₄S; MW: 335.35 g/mol) that is commercially available from multiple vendors for research use. This compound belongs to the pyrrolo[1,2-c][1,3]thiazole family, a scaffold with documented precedents in medicinal chemistry programs targeting oncology, inflammation, and thrombosis.

Molecular Formula C16H14FNO4S
Molecular Weight 335.35
CAS No. 339112-94-6
Cat. No. B2769169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namedimethyl 5-(4-fluorophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate
CAS339112-94-6
Molecular FormulaC16H14FNO4S
Molecular Weight335.35
Structural Identifiers
SMILESCOC(=O)C1=C2CSCN2C(=C1C(=O)OC)C3=CC=C(C=C3)F
InChIInChI=1S/C16H14FNO4S/c1-21-15(19)12-11-7-23-8-18(11)14(13(12)16(20)22-2)9-3-5-10(17)6-4-9/h3-6H,7-8H2,1-2H3
InChIKeySJKDGTMOKHTUOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Profile: Dimethyl 5-(4-fluorophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate (CAS 339112-94-6)


Dimethyl 5-(4-fluorophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate (CAS 339112-94-6) is a synthetic, fused heterocyclic small molecule (MF: C₁₆H₁₄FNO₄S; MW: 335.35 g/mol) that is commercially available from multiple vendors for research use . This compound belongs to the pyrrolo[1,2-c][1,3]thiazole family, a scaffold with documented precedents in medicinal chemistry programs targeting oncology, inflammation, and thrombosis [1]. It is supplied as a screening compound or synthetic intermediate, typically at ≥95% purity, with some vendors offering up to 99% (HPLC) .

Why In-Class Substitution Is Not Advisable with Dimethyl 5-(4-fluorophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate


Within pyrrolo[1,2-c]thiazole-based discovery programs, minor structural modifications at the 5-aryl substituent and C-6/C-7 ester functionalities have been shown to significantly alter biological activity, target selectivity, and physicochemical properties [1]. Published SAR data on related 6,7-bis(hydroxymethyl) congeners demonstrate that even single-atom changes (e.g., hydroxymethyl regioisomers at C-6 versus C-7) can shift anticancer IC₅₀ values by several fold and affect cell line selectivity profiles [2]. Therefore, substituting the 4-fluorophenyl, 6,7-dimethyl ester substitution pattern of this compound with a 4-chlorophenyl, 4-bromophenyl, 4-methylphenyl, or 6,7-bis(hydroxymethyl) analog without direct comparative validation risks introducing unpredictable changes in potency, selectivity, solubility, and metabolic stability.

Quantitative Evidence Guide for Dimethyl 5-(4-fluorophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate Selection


Purity and Specification Differentiation Across Commercial Sources

Commercially available batches of the target compound show vendor-dependent purity specifications, which is an important procurement parameter. One ISO-certified supplier lists a minimum purity of 98% (NLT 98%) . Another vendor provides 99% purity as determined by HPLC . In contrast, a third supplier offers a 95% minimum purity specification . This range of 95% to 99% purity across suppliers means that procurement decisions for sensitive assay work should explicitly verify the lot-specific purity and analytical method.

Procurement Quality Control Screening Library

Predicted Physicochemical Differentiation from Closest Analogs

The target compound's computed physicochemical properties indicate distinct drug-likeness parameters compared to its closest commercially cataloged analogs. The 4-fluorophenyl derivative (MW 335.35) has a density of 1.4±0.1 g/cm³ and a boiling point of 520.9±50.0 °C at 760 mmHg, with a flash point of 268.9±30.1 °C . By comparison, the 4-chlorophenyl analog (MW ~365.8 g/mol for the 5-methyl variant) and the 4-bromophenyl analog (MW 396.26) have substantially higher molecular weights, increased halogen size (F: van der Waals radius 1.47 Å; Cl: 1.75 Å; Br: 1.85 Å), and altered lipophilicity. The 4-fluorophenyl group is documented to enhance metabolic stability relative to chloro or unsubstituted phenyl analogs in related thiazole series, as the C-F bond resists oxidative metabolism more effectively than C-Cl or C-H bonds .

Physicochemical Profiling Drug-likeness Lead Optimization

Class-Level Anticancer Activity of the Pyrrolo[1,2-c]thiazole Scaffold with Quantitative Benchmarks

Multiple peer-reviewed studies have established quantitative anticancer activity for pyrrolo[1,2-c]thiazole derivatives, providing a class-level activity benchmark against which the target compound can be contextualized. Chiral 6-hydroxymethyl-1H,3H-pyrrolo[1,2-c]thiazoles demonstrated IC₅₀ values of 2.4 μM and 2.2 μM against breast cancer cell lines for the (R)-6-hydroxymethyl-5-methyl-3-phenyl derivative and its benzylcarbamate, respectively; the latter also showed IC₅₀ = 8.7 μM against colorectal adenocarcinoma [1]. A bisalkylating (3R)-6,7-bis(hydroxymethyl) analog achieved IC₅₀ = 1.0 μM against breast cancer cells [1]. Further SAR optimization identified a lead compound with IC₅₀ = 0.5 μM against MCF7 breast cancer cells [2]. Notably, MANIO [(3S)-6,7-bis(hydroxymethyl)-5-methyl-3-phenyl-1H,3H-pyrrolo[1,2-c]thiazole] exhibited pronounced p53-dependent selectivity: IC₅₀ 0.20–0.97 μM in wild-type p53 cells versus 26.20–48.25 μM in p53-null cells, a selectivity window of 27- to 241-fold [3]. The target compound's 5-(4-fluorophenyl) and 6,7-dicarboxylate ester substitution pattern represents a distinct chemotype within this active scaffold that has not been directly profiled in these studies, warranting comparative evaluation.

Anticancer DNA Alkylation Breast Cancer

Documented Patent Protection and Freedom-to-Operate Landscape for Pyrrolo[1,2-c]thiazole Derivatives

The pyrrolo[1,2-c]thiazole scaffold has been the subject of multiple granted patents, establishing a rich intellectual property landscape that scientific procurement teams must evaluate. Rhône-Poulenc's EP0252823A1 (granted) covers 1H,3H-pyrrolo[1,2-c]thiazole derivatives and pharmaceutical compositions containing them, with broad claims encompassing various 5-position aryl substituents, 6-position carboxamide variations, and 7-position carbonyl functionalization [1]. Additional patents cover this scaffold for anti-allergic/anti-inflammatory activity (US4783472) [2], antithrombotic applications (US4546100) [3], and PAF receptor antagonism [4]. The target compound's specific 5-(4-fluorophenyl)-6,7-dicarboxylate diester substitution pattern represents a structurally distinct embodiment that may occupy a different FTO space compared to the extensively claimed 7-carboxamide and 6,7-bis(hydroxymethyl) analogs.

Intellectual Property Freedom-to-Operate Patent Landscape

Reactivity and Derivatization Potential via Cycloaddition Chemistry

Pyrrolo[1,2-c]thiazole-6,7-dicarboxylate esters have demonstrated versatile reactivity in cycloaddition chemistry, enabling efficient diversification of the scaffold. Dimethyl 5-methyl-1H,3H-pyrrolo[1,2-c]thiazole-6,7-dicarboxylate 2-oxide has been shown to act as a thiocarbonyl ylide in cycloaddition reactions with electron-deficient alkenes and as an azomethine ylide with electron-deficient alkynes [1]. This dual dipolar reactivity is a scaffold-specific property conferred by the fused thiazole-pyrrole ring system with ester substitution. Additionally, 5-substituted-3,4-dihydro-pyrrolo[1,2-c]thiazole-6,7-dicarboxylic acid esters have been accessed via [3+2]-cycloaddition reactions through mesoionic oxazolone (münchnone) intermediates from 2-substituted-3-acyl-1,3-thiazolidine-4-carboxylic acids [2]. The target compound's 6,7-dicarboxylate ester groups serve as both electron-withdrawing activators for cycloaddition and as synthetic handles for subsequent hydrolysis to carboxylic acids or amidation.

Synthetic Chemistry Cycloaddition Derivatization

Recommended Application Scenarios for Dimethyl 5-(4-fluorophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate


Oncology-Focused Screening Library Enrichment with Pyrrolo[1,2-c]thiazole Diversity

Given the documented anticancer activity of pyrrolo[1,2-c]thiazole congeners with IC₅₀ values ranging from 0.5 to 2.4 μM against breast and colorectal cancer cell lines [1], this compound is well-suited as a diversity element in oncology-focused screening libraries. Its 5-(4-fluorophenyl) substituent and 6,7-dicarboxylate ester pattern occupy underexplored regions of the pyrrolo[1,2-c]thiazole SAR landscape. Screening this compound against the same MCF7 and colorectal adenocarcinoma panels used to characterize the class [1] would directly reveal the impact of the fluorine-ester substitution pattern on anticancer potency and selectivity.

p53-Pathway Probe Development and Colorectal Cancer Target Validation

The recent discovery that MANIO, a close structural analog, achieves a 27- to 241-fold selectivity window between wild-type p53 cells (IC₅₀ 0.20–0.97 μM) and p53-null cells (IC₅₀ 26.20–48.25 μM) [2] establishes this scaffold as a validated p53-pathway probe. The target compound, with its distinct 4-fluorophenyl and diester substitution, can be screened in p53 isogenic cell line panels to determine whether the fluorine-ester modification preserves, enhances, or alters p53-dependent selectivity, potentially generating novel intellectual property around p53-activating anticancer agents.

Synthetic Intermediate for Late-Stage Diversification via Cycloaddition Chemistry

The 6,7-dicarboxylate ester groups on this compound are strategic synthetic handles. As demonstrated with closely related dimethyl 5-methyl-1H,3H-pyrrolo[1,2-c]thiazole-6,7-dicarboxylate 2-oxide, the scaffold can participate in thiocarbonyl ylide and azomethine ylide cycloadditions to generate structurally complex polycyclic products [3]. The ester groups can also be hydrolyzed to carboxylic acids for amide coupling or converted to hydroxymethyl groups via reduction, providing a modular entry point to diverse analog libraries. This makes the compound valuable as both a screening hit and a diversification-ready intermediate in medicinal chemistry programs.

PAF Receptor Antagonist Lead Optimization Starting Point

The pyrrolo[1,2-c]thiazole scaffold has a well-established history as a privileged chemotype for platelet-activating factor (PAF) receptor antagonism, with optimized clinical candidates such as RP 59227 demonstrating high potency [4]. The 4-fluorophenyl substituent on the target compound may confer favorable metabolic stability and receptor-binding characteristics compared to the unsubstituted phenyl or pyridyl variants previously explored . This compound can serve as a starting point for a new sub-series of PAF receptor antagonists where the fluorine atom is leveraged for metabolic stabilization and potential PET tracer development via ¹⁸F-labeling.

Quote Request

Request a Quote for dimethyl 5-(4-fluorophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.